molecular formula C8H4BrClS B8454848 5-Bromo-2-chlorobenzo[b]thiophene CAS No. 360044-67-3

5-Bromo-2-chlorobenzo[b]thiophene

Cat. No.: B8454848
CAS No.: 360044-67-3
M. Wt: 247.54 g/mol
InChI Key: RVXZHCFCPZXMQE-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorobenzo[b]thiophene is a multi-substituted heterocyclic compound featuring a benzo[b]thiophene core with bromine and chlorine substituents at positions 5 and 2, respectively. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, known for its role in bioactive molecules with antitumor, antimicrobial, and anti-inflammatory properties. Substitutions at specific positions on the ring system significantly influence electronic properties, steric effects, and biological activity. For instance, the 3-aroyl-2-aryl substitution pattern in combretastatin analogues is critical for tubulin polymerization inhibition. The bromine and chlorine substituents in this compound enhance electrophilic reactivity and enable further diversification via cross-coupling reactions, such as Suzuki-Miyaura or Heck chemistry.

Properties

CAS No.

360044-67-3

Molecular Formula

C8H4BrClS

Molecular Weight

247.54 g/mol

IUPAC Name

5-bromo-2-chloro-1-benzothiophene

InChI

InChI=1S/C8H4BrClS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H

InChI Key

RVXZHCFCPZXMQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns and Functional Group Diversity

The biological and physicochemical properties of benzo[b]thiophene derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of 5-bromo-2-chlorobenzo[b]thiophene and its analogues (Table 1):

Table 1: Structural and Functional Comparison of this compound Analogues

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Functional Groups Applications/Notes References
This compound Not provided Br (C5), Cl (C2) C₈H₄BrClS ~243.5 Halogens (Br, Cl) Intermediate for drug discovery Inferred
5-Bromo-2-(4-chlorophenyl)benzo[b]thiophene 1026627-00-8 Br (C5), 4-Cl-phenyl (C2) C₁₄H₈BrClS 323.63 Aryl halide, bulky substituent Potential tubulin-binding agent
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene 1034305-17-3 Br (C5), F-benzyl (C2) C₁₅H₁₀BrFS 321.21 Fluorobenzyl group Anticancer research intermediate
5-Bromobenzo[b]thiophene-2-methanol 13771-72-7 Br (C5), hydroxymethyl (C2) C₉H₇BrOS 243.12 Hydroxymethyl group Pharmacologically active metabolite
5-Bromo-benzo[b]thiophene-2-carboxylic acid 7312-10-9 Br (C5), carboxylic acid (C2) C₈H₅BrO₂S ~261.1 Carboxylic acid Building block for bioactive molecules
5-Bromo-N-cyclopropylbenzo[b]thiophene-2-methanamine 1891092-45-7 Br (C5), cyclopropylamine (C2) C₁₂H₁₂BrNS 282.2 Amine, cyclopropyl group Target for kinase inhibitors

Key Research Findings

Substituent Effects on Reactivity : Bromine at position 5 increases electrophilicity, facilitating nucleophilic aromatic substitution or cross-coupling reactions.

Steric vs. Electronic Effects : Bulky substituents (e.g., 4-chlorophenyl) at position 2 hinder electrophilic attack, whereas electron-withdrawing groups (e.g., carboxylic acid) enhance reactivity at position 5.

Biological Relevance : Position 2 substitutions (e.g., Cl, F-benzyl) are critical for modulating interactions with biological targets like tubulin or kinases.

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